molecular formula C21H26N2O3S B2661307 Bicyclo[2.2.1]hept-5-en-2-yl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone CAS No. 1005101-99-4

Bicyclo[2.2.1]hept-5-en-2-yl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone

Cat. No.: B2661307
CAS No.: 1005101-99-4
M. Wt: 386.51
InChI Key: HSBMLWNZYPCVGR-UHFFFAOYSA-N
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Description

Bicyclo[221]hept-5-en-2-yl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone is a complex organic compound with a unique structure that combines a bicyclic heptene ring with an indolinyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-5-en-2-yl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone typically involves multiple steps, starting with the preparation of the bicyclic heptene ring. One common method involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile to form the bicyclic structure . The indolinyl ketone moiety is then introduced through a series of reactions, including sulfonylation and amination .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-en-2-yl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-yl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hept-5-en-2-yl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone is unique due to its combination of a bicyclic heptene ring and an indolinyl ketone moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)-N-cyclopentyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c24-21(19-12-14-5-6-15(19)11-14)23-10-9-16-13-18(7-8-20(16)23)27(25,26)22-17-3-1-2-4-17/h5-8,13-15,17,19,22H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBMLWNZYPCVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4CC5CC4C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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